

Sphondin comparative potency in different cell models

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Compound Focus: Sphondin

CAS No.: 483-66-9

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Documented Potency of Sphondin in Various Assays

The table below summarizes the known biological activities and effective concentrations of **Sphondin** from different studies.

Biological Activity	Cell Model/Assay System	Reported Potency (Concentration)	Experimental Measurement
Anti-proliferative & Cell Cycle Arrest	Various cancer cell lines (unspecified) [1]	0.05 - 15.0 μ M	Causes G2/M phase cell cycle arrest [1]
NO Production Inhibition	In vitro assay for inflammation [1]	Potent inhibitor (concentration not specified)	Inhibits iNOS expression [1]
Anti-inflammatory	A549 lung cancer cells [1]	Possesses inhibitory effect (concentration not specified)	Suppresses IL-1 β -induced COX-2 protein and PGE2 release via NF- κ B [1]

Biological Activity	Cell Model/Assay System	Reported Potency (Concentration)	Experimental Measurement
Protein Binding (In-silico)	Molecular Docking with MAPK8 [2]	Binding Energy: -7.48 kcal/mol	Estimated binding affinity from computational simulation [2]
Protein Binding (In-silico)	Molecular Docking with CASP-3 [3]	Binding Energy: -6.5 kcal/mol	Estimated binding affinity from computational simulation [3]
Protein Binding (In-silico)	Molecular Docking with SOD [3]	Binding Energy: -6.8 kcal/mol	Estimated binding affinity from computational simulation [3]

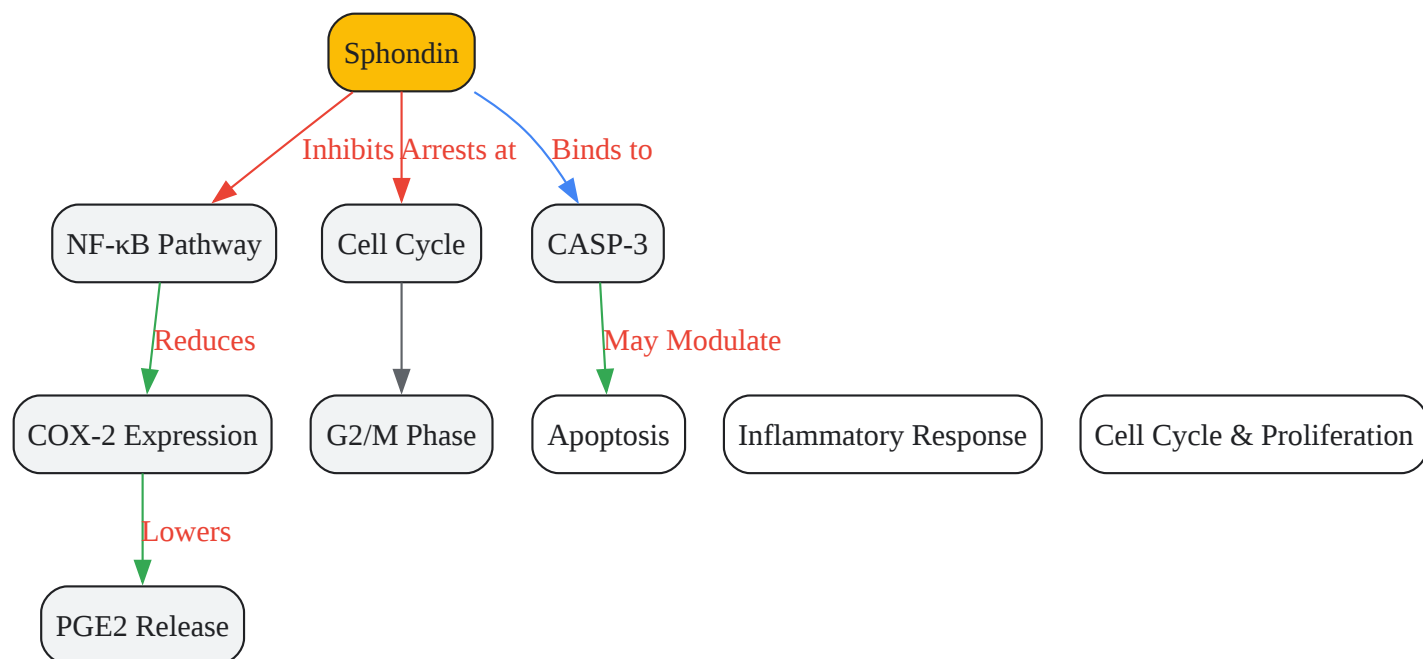
Experimental Context and Methodologies

For the key findings listed above, here is more detail on the experimental approaches:

- **Anti-proliferative Activity:** The data showing G2/M arrest at concentrations of **0.05-15.0 μM** is cited by a chemical supplier and likely references underlying primary literature. This range suggests the half-maximal inhibitory concentration (IC50) for anti-proliferation falls within this bracket, though the specific IC50 value is not provided in the searched results [1].
- **Anti-inflammatory Mechanism:** The effect on A549 cells involved pre-treating cells with **Sphondin** before stimulating inflammation with IL-1 β . The suppression of the NF- κ B pathway was identified as the key mechanism, leading to reduced levels of COX-2 protein and subsequent PGE2 release [1].
- **In-silico Docking Analysis:** The binding energy values were calculated using computational molecular docking software (AutoDock). These values predict the strength of interaction between **Sphondin** (ligand) and specific protein targets, with more negative values indicating stronger binding. This data suggests potential targets but requires experimental validation [2] [3].

Known Mechanisms of Action

The available research points to several key mechanisms through which **Sphondin** exerts its effects, illustrated in the diagram below.



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Figure 1. Documented and Proposed Signaling Pathways for Sphondin

The diagram shows that **Sphondin**'s anti-inflammatory effect is achieved by inhibiting the **NF-κB pathway**, a key regulator of inflammation. This action leads to reduced expression of the COX-2 enzyme and lower release of the inflammatory mediator PGE2 [1]. Its anti-cancer properties are linked to its ability to induce **cell cycle arrest at the G2/M phase**, preventing cell division [1]. Furthermore, computational studies suggest it may influence **apoptosis** by binding to the protein CASP-3 (Caspase-3) [3].

Research Implications and Future Directions

The current data is promising but fragmented. To authoritatively position **Sphondin** among alternative compounds, future research should focus on:

- **Systematic Comparative Studies:** Conducting head-to-head experiments in the same cell lines against other well-characterized furocoumarins (e.g., bergapten, imperatorin) or standard drugs is crucial [4] [3].

- **Determination of Key Metrics:** Experiments should be designed to calculate standard potency metrics like **IC50, EC50, and Ki values** for **Sphondin** across all tested models, allowing for direct numerical comparison [5].
- **Expanded Model Testing:** Profiling **Sphondin**'s activity in a broader panel of cell lines, including those for different cancer types, neurological disorders, and metabolic diseases, would better define its therapeutic potential.

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References

1. | CAS:483-66-9 | Coumarins | Manufacturer BioCrick Sphondin [biocrick.com]
2. In-silico docking analysis of bioactive compounds sourced ... [pmc.ncbi.nlm.nih.gov]
3. System Pharmacological Approach to Investigate and ... [pmc.ncbi.nlm.nih.gov]
4. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]
5. Relative Potency | BMG LABTECH [bmglabtech.com]

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